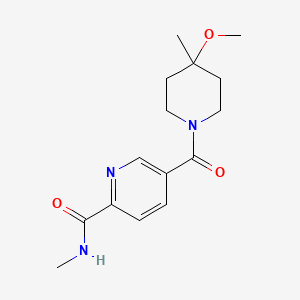
5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methylating agents, carbonyl compounds, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action.
Industry: The compound could be utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide include other piperidine and pyridine derivatives with comparable functional groups. Examples might include:
- 4-methoxy-4-methylpiperidine-1-carboxamide
- N-methylpyridine-2-carboxamide
- Other substituted piperidine or pyridine compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure
Properties
IUPAC Name |
5-(4-methoxy-4-methylpiperidine-1-carbonyl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(21-3)6-8-18(9-7-15)14(20)11-4-5-12(17-10-11)13(19)16-2/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVMIFUCJJSGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=CN=C(C=C2)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(1-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B6963971.png)
![4-(2-hydroxypropyl)-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6963978.png)


![N-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6963999.png)
![5-[[(4-acetylthiophene-2-carbonyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B6964005.png)
![4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B6964019.png)
![[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea](/img/structure/B6964022.png)

![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)
![4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide](/img/structure/B6964046.png)
![5-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6964052.png)
![[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964068.png)
![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
